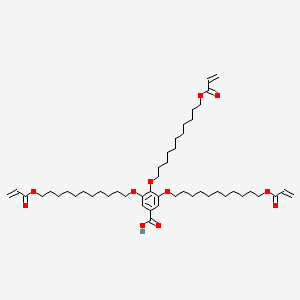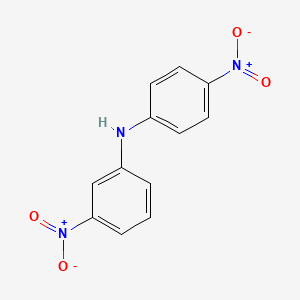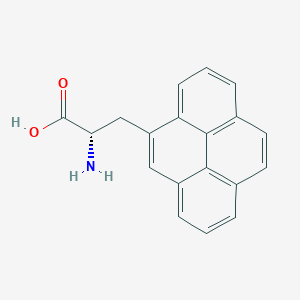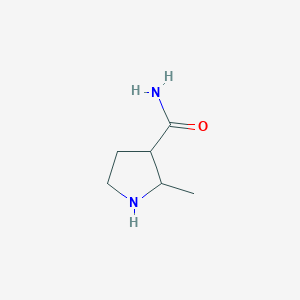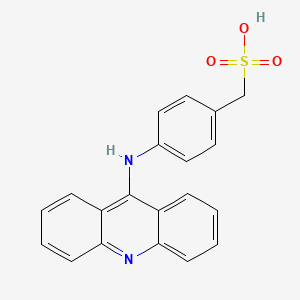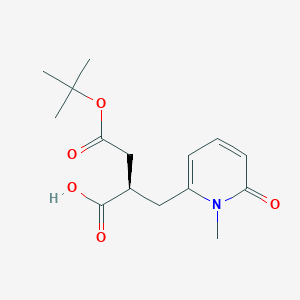![molecular formula C17H24N2O2 B15219017 Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B15219017.png)
Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzyl group attached to a spirocyclic azaspirodecane ring system, which is further linked to a carbamate group. The spirocyclic structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate typically involves the reaction of benzylamine with a spirocyclic lactam intermediate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack of the amine on the lactam carbonyl group. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various alkyl or aryl groups attached.
Aplicaciones Científicas De Investigación
Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its stable spirocyclic structure.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for a unique mode of binding, which can enhance the compound’s specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
- 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 8-Benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
Uniqueness
Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure provides enhanced stability and rigidity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H24N2O2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
benzyl N-(8-azaspiro[4.5]decan-4-yl)carbamate |
InChI |
InChI=1S/C17H24N2O2/c20-16(21-13-14-5-2-1-3-6-14)19-15-7-4-8-17(15)9-11-18-12-10-17/h1-3,5-6,15,18H,4,7-13H2,(H,19,20) |
Clave InChI |
XPWRJWARMPKDKX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2(C1)CCNCC2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


